

# Application Note: HPLC Analysis of Furfuryl Propionate in Flavor Formulations

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## Compound of Interest

Compound Name: Furfuryl propionate

Cat. No.: B1584475

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## Introduction

**Furfuryl propionate** is an important flavor ingredient, imparting sweet, fruity, and slightly spicy notes to a variety of food and beverage products. As a key component in many flavor formulations, its accurate quantification is essential for quality control, ensuring product consistency and adherence to regulatory standards. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of **furfuryl propionate** in liquid flavor formulations. The described protocol, utilizing a reverse-phase C18 column with UV detection, is tailored for researchers, scientists, and professionals in the drug development and food science industries.

## Principle

This method employs reverse-phase HPLC to separate **furfuryl propionate** from other components in a flavor formulation matrix. The separation is achieved on a C18 stationary phase with a mobile phase gradient of acetonitrile and water. Quantification is performed using an external standard calibration curve with detection by a UV-Vis spectrophotometer. Sample preparation involves a straightforward liquid-liquid extraction to isolate the analyte and remove potential interferences.

## Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of furanic compounds, which are structurally related to **furfuryl propionate**. These values provide

a benchmark for the expected performance of the method described herein.[\[1\]](#)[\[2\]](#)

Parameter	Typical Performance Range
Linearity ( $r^2$ )	$\geq 0.998$
Limit of Detection (LOD)	0.01 - 0.76 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	0.03 - 2.55 $\mu\text{g/mL}$
Recovery	89.9% - 102.8%
Precision (RSD%)	$\leq 4.5\%$ (interday)

## Experimental Protocols

### 1. Materials and Reagents

- **Furfuryl propionate** analytical standard ( $\geq 98\%$  purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Formic acid (optional, for mobile phase modification)
- Dichloromethane (DCM) or Ethyl Acetate (for extraction)
- Anhydrous sodium sulfate
- Flavor formulation sample

### 2. Instrumentation

- HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$  particle size). A C8 column can also be a suitable alternative.[\[2\]](#)

- Data acquisition and processing software.
- Analytical balance
- Vortex mixer
- Centrifuge

### 3. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000  $\mu\text{g/mL}$ ): Accurately weigh approximately 100 mg of **furfuryl propionate** standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase initial conditions to cover a concentration range of approximately 0.5 - 50  $\mu\text{g/mL}$ .

### 4. Sample Preparation (Liquid-Liquid Extraction)

- Accurately weigh 1-5 g of the flavor formulation into a centrifuge tube.
- Add an equal volume of water and vortex to mix.
- Add 5 mL of dichloromethane or ethyl acetate, vortex vigorously for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully transfer the organic (bottom, if using DCM) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
- Filter the reconstituted sample through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.

### 5. HPLC Conditions

- Column: C18, 4.6 x 150 mm, 5  $\mu$ m
- Mobile Phase A: Water (with 0.1% formic acid, optional)
- Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)
- Gradient:
  - 0-2 min: 10% B
  - 2-15 min: 10% to 90% B
  - 15-18 min: 90% B
  - 18-20 min: 90% to 10% B
  - 20-25 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10  $\mu$ L
- Detection: UV at 220 nm

## 6. Data Analysis

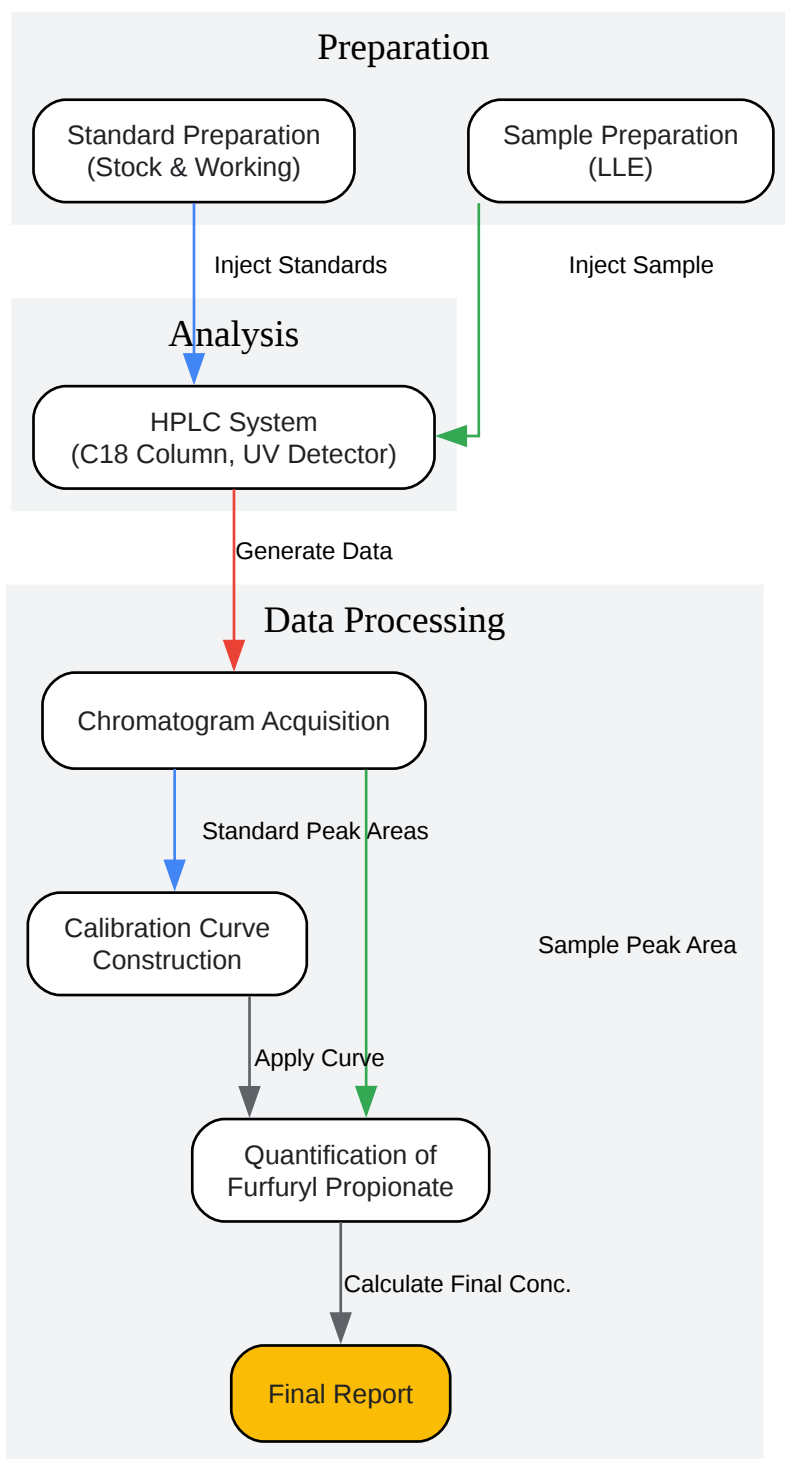
- Identify the **furfuryl propionate** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Construct a calibration curve by plotting the peak area of the standards against their concentrations.
- Determine the concentration of **furfuryl propionate** in the prepared sample solution using the calibration curve.
- Calculate the final concentration in the original flavor formulation, accounting for the initial sample weight and dilution factors.

## Method Validation

For routine analysis, the method should be validated according to ICH guidelines to ensure its suitability.<sup>[3]</sup> Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of **furfuryl propionate** in a blank matrix.
- **Linearity:** The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.<sup>[4]</sup>
- **Accuracy:** The closeness of the test results to the true value. This can be assessed by recovery studies on spiked samples.
- **Precision:** The degree of scatter between a series of measurements. It should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest amount of analyte that can be reliably detected and quantified, respectively.

## Workflow and Pathway Diagrams



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Figure 1. Experimental workflow for HPLC analysis of **furfuryl propionate**.

Conclusion

The described HPLC method provides a reliable and accurate means for the quantitative analysis of **furfuryl propionate** in flavor formulations. The protocol is straightforward, utilizing common laboratory equipment and reagents. Proper method validation is recommended to ensure the generation of high-quality, defensible data for quality control and research applications.

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